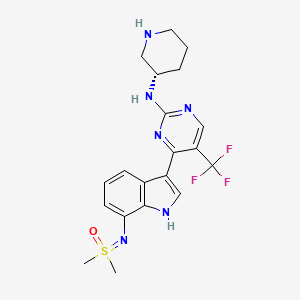

Cdk7-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H23F3N6OS |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1H-indol-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C20H23F3N6OS/c1-31(2,30)29-16-7-3-6-13-14(10-25-18(13)16)17-15(20(21,22)23)11-26-19(28-17)27-12-5-4-8-24-9-12/h3,6-7,10-12,24-25H,4-5,8-9H2,1-2H3,(H,26,27,28)/t12-/m0/s1 |

InChI Key |

HALSANFRDIZFSB-LBPRGKRZSA-N |

Isomeric SMILES |

CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4)(=O)C |

Canonical SMILES |

CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cdk7-IN-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. Cdk7-IN-13 is a potent and selective inhibitor of CDK7, showing promise in the research of various cancers, particularly those with transcriptional dysregulation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the broader context of CDK7 signaling pathways.

Chemical Identity and Properties of this compound

This compound is a pyrimidinyl derivative identified as a potent inhibitor of CDK7.[1] Key identifying information is summarized in the table below. The compound originates from patent CN114249712A, where it is designated as compound 1.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃F₃N₄O | [2] |

| Molecular Weight | 452.50 g/mol | [2] |

| CAS Number | 2765676-20-6 | [1] |

Note: A publicly available 2D chemical structure diagram, IUPAC name, and SMILES string for this compound are not available in the sources referenced for this guide. The primary source for this information is patent CN114249712A.

The Role of CDK7 in Cellular Processes

CDK7 is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[3]

-

Cell Cycle Control: CDK7 is a core component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[4] The CAK complex is responsible for the activation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, through T-loop phosphorylation. This activation is essential for the orderly progression through the different phases of the cell cycle.[4][5]

-

Transcriptional Regulation: CDK7 is also an essential component of the general transcription factor TFIIH. In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 residues.[2][6] This phosphorylation is a critical step for transcription initiation and the transition to productive elongation.

Due to its central role in these processes, aberrant CDK7 activity is often associated with uncontrolled cell proliferation and transcriptional addiction in various cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action of CDK7 Inhibitors

While the specific experimental details for this compound are limited in the public domain, the mechanism of action for CDK7 inhibitors, in general, involves the disruption of its kinase activity. This leads to several downstream effects:

-

Inhibition of Cell Cycle Progression: By inhibiting the CAK activity of CDK7, these inhibitors prevent the activation of cell cycle CDKs, leading to cell cycle arrest, predominantly at the G1/S transition.[4]

-

Disruption of Transcription: Inhibition of CDK7's role in TFIIH leads to a global reduction in transcription. This is particularly detrimental to cancer cells that are highly dependent on the continuous expression of oncogenes.

The diagram below illustrates the dual roles of CDK7 and the points of intervention for inhibitors.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary and contained within patent CN114249712A. However, general methodologies for assessing CDK7 inhibition are well-established in the scientific literature.

In Vitro Kinase Assays

A common method to determine the potency of a CDK7 inhibitor is through in vitro kinase assays.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the compound against CDK7.

General Protocol:

-

Recombinant human CDK7/Cyclin H/MAT1 complex is incubated with a peptide substrate and ATP (often radiolabeled with ³²P or ³³P).

-

The inhibitor (e.g., this compound) is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter and measuring radioactivity or using fluorescence-based methods.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays for Proliferation

The anti-proliferative effects of CDK7 inhibitors are typically assessed in cancer cell lines.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (GI₅₀ or IC₅₀).

General Protocol:

-

Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the CDK7 inhibitor.

-

After a set incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

-

The results are used to generate dose-response curves and calculate the GI₅₀/IC₅₀ values.

The workflow for evaluating a novel CDK7 inhibitor is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7-IN-13: An In-Depth Technical Guide to Target Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk7-IN-13 is a potent and selective pyrimidinyl derivative that has emerged as a significant tool for studying the function of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 represents a compelling therapeutic target in oncology and other proliferative disorders. This technical guide provides a comprehensive overview of the binding of this compound to its target protein, CDK7, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Target Protein: Cyclin-Dependent Kinase 7 (CDK7)

CDK7 is a serine/threonine kinase that plays a dual role in fundamental cellular processes. It is a core component of two essential protein complexes:

-

CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. This function is critical for regulating cell cycle progression through its various phases.

-

General Transcription Factor TFIIH: CDK7 is also an integral subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII) at serine 5 and serine 7 residues. This phosphorylation is a key step in the initiation of transcription.

Given its central role in both cell division and gene expression, inhibition of CDK7 offers a powerful strategy to disrupt the proliferation of cancer cells.

Quantitative Binding Data for this compound

The following table summarizes the available quantitative data for the binding of this compound and other relevant CDK7 inhibitors to their target kinase. This data is essential for comparing the potency and selectivity of these compounds.

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| This compound | CDK7 | Data not publicly available | Kinase Assay | Patent CN114249712A[1] |

| THZ1 | CDK7 | 3.2 | Biochemical Assay | |

| YKL-5-124 | CDK7 | 53.5 | In vitro Kinase Assay[2] | |

| SY-1365 | CDK7 | <10 | Biochemical Assay | |

| BS-181 | CDK7 | 21 | Biochemical Assay | |

| CT-7001 (Samuraciclib) | CDK7 | 23 | Biochemical Assay | |

| SNS-032 | CDK7 | 62 | Biochemical Assay[3] |

Note: Specific quantitative binding data for this compound is contained within patent CN114249712A and is not yet widely available in public literature. Researchers are encouraged to consult the patent for detailed information.

Signaling Pathways

The inhibitory action of this compound on CDK7 perturbs two major signaling pathways: the cell cycle regulation pathway and the transcription initiation pathway.

Cell Cycle Regulation Pathway

This compound, by inhibiting the CAK complex, prevents the activation of downstream CDKs that are critical for cell cycle progression. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.

Transcription Initiation Pathway

As a component of TFIIH, CDK7 phosphorylation of the RNAPII CTD is a critical step for promoter clearance and the transition to productive elongation. This compound blocks this phosphorylation event, leading to an accumulation of paused RNAPII at gene promoters and a global reduction in transcription.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's activity. Below are generalized methodologies for key experiments. It is recommended to optimize these protocols for specific experimental conditions.

In Vitro Kinase Assay

This assay is used to determine the IC50 value of this compound against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km concentration for CDK7)

-

Substrate (e.g., a peptide derived from the RNAPII CTD with a fluorescent label)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the CDK7/Cyclin H/MAT1 complex and the substrate peptide in kinase buffer to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation of CDK7 substrates in cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line with high CDK7 expression)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-phospho-RNAPII CTD Ser7, anti-total RNAPII, anti-phospho-CDK2 T160, anti-total CDK2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the effect of this compound on the interaction of CDK7 with its binding partners (e.g., Cyclin H, MAT1).

Materials:

-

Cell line of interest

-

This compound

-

Co-IP lysis buffer (a non-denaturing buffer, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors)

-

Anti-CDK7 antibody or control IgG

-

Protein A/G magnetic beads

-

Wash buffer (similar to lysis buffer but with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

Procedure:

-

Treat cells with this compound or DMSO.

-

Lyse cells in Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-CDK7 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against CDK7, Cyclin H, and MAT1.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of CDK7 in cellular physiology and disease. Its ability to potently inhibit both the cell cycle and transcriptional functions of CDK7 makes it a promising lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full potential of this compound in their studies. Further investigation, particularly the public disclosure of detailed binding kinetics and selectivity profiles from the originating patent, will be instrumental in advancing our understanding and application of this potent CDK7 inhibitor.

References

The Role of Cdk7 Inhibition in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Cyclin-Dependent Kinase 7 (Cdk7) in cell cycle regulation and the therapeutic potential of its inhibition. While this document focuses on the core principles of Cdk7 inhibition, specific data and methodologies are drawn from studies of well-characterized covalent inhibitors such as THZ1, SY-351, and YKL-5-124, which serve as exemplary probes for understanding the function of Cdk7-targeted compounds.

Core Concepts: The Dual Function of Cdk7

Cdk7 is a unique serine/threonine kinase that occupies a central position at the intersection of cell cycle control and transcription.[1] Its multifaceted roles are primarily attributed to its participation in two distinct protein complexes:

-

As the Catalytic Subunit of the Cdk-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, Cdk7 forms the CAK complex.[2][3] This complex is responsible for the activating phosphorylation of a cascade of other CDKs that are essential for cell cycle progression, including CDK1, CDK2, CDK4, and CDK6.[2][4] By phosphorylating a conserved threonine residue in the T-loop of these CDKs, Cdk7 acts as a master regulator, granting them the catalytic activity required to drive transitions through different phases of the cell cycle.[4][5] Inhibition of Cdk7's CAK function leads to a failure to activate these downstream CDKs, resulting in cell cycle arrest, predominantly at the G1/S and G2/M transitions.[4][6]

-

As a Component of the General Transcription Factor TFIIH: Cdk7 is also an integral part of the general transcription factor TFIIH.[3][7] Within this complex, Cdk7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[7][8] This phosphorylation, primarily on serine 5 and 7 of the heptapeptide repeats, is a critical step for transcription initiation, promoter escape, and the recruitment of RNA processing machinery.[7][9] Consequently, inhibition of the TFIIH-associated activity of Cdk7 can lead to a global downregulation of transcription, with a particular impact on genes with high transcriptional activity, such as oncogenes.[8]

Quantitative Data on Cdk7 Inhibitors

The following table summarizes the inhibitory concentrations of various tool compounds used to study Cdk7 function. This data is essential for designing experiments and interpreting results.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| SY-351 | CDK7 | In vitro kinase assay | 23 | - | [10] |

| CDK2 | In vitro kinase assay | 321 | - | [10] | |

| CDK9 | In vitro kinase assay | 226 | - | [10] | |

| CDK12 | In vitro kinase assay | 367 | - | [10] | |

| THZ1 | CDK7/12/13 | Cardiomyocyte hypertrophy | 5-10 | Neonatal rat ventricular myocytes | [11] |

| Various | Cell proliferation | < 200 (in 53% of lines) | >1000 cancer cell lines | [8] | |

| YKL-5-124 | CDK7 | In vitro kinase assay | 9.7 | - | [12] |

| CDK7 | In vitro kinase assay | 53.5 | - | [12] | |

| CDK2 | In vitro kinase assay | 1300 | - | [12] | |

| CDK9 | In vitro kinase assay | 3020 | - | [12] | |

| CDK12 | In vitro kinase assay | No inhibition | - | [12] | |

| CDK13 | In vitro kinase assay | No inhibition | - | [12] | |

| LDC4297 | CDK7 | - | Higher than THZ1 | AML cell lines | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of Cdk7 in cellular processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying Cdk7 inhibitors.

Caption: Cdk7's role as the CDK Activating Kinase (CAK) in cell cycle progression.

Caption: Cdk7's function within the TFIIH complex during transcription.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting transcription in heart failure via CDK7/12/13 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

The Effect of Cdk7-IN-13 on Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription and cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology. As a core component of the general transcription factor TFIIH, CDK7 plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). It also functions as a CDK-activating kinase (CAK), controlling the activity of cell cycle-associated CDKs. Cdk7-IN-13 is a potent and selective inhibitor of CDK7.[1][2] This technical guide provides an in-depth overview of the effects of CDK7 inhibition on transcription, using data from well-characterized inhibitors as a proxy to infer the actions of this compound, for which specific quantitative data is not extensively available in the public domain.

Introduction to CDK7 and its Role in Transcription

CDK7 is a dual-function serine/threonine kinase that acts as a central node in the regulation of two fundamental cellular processes: transcription and cell cycle control.[3][4]

-

Transcriptional Regulation: As the kinase subunit of the general transcription factor TFIIH, CDK7 is directly involved in the initiation of transcription.[4] It phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1) at serine 5 (Ser5) and serine 7 (Ser7) residues.[5] This phosphorylation is crucial for promoter clearance, the transition from transcription initiation to elongation, and the recruitment of mRNA capping enzymes.[5]

-

CDK-Activating Kinase (CAK) Activity: CDK7, in a complex with Cyclin H and MAT1, forms the CAK complex. This complex is responsible for the activating T-loop phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.

Given its integral role in these processes, the inhibition of CDK7 presents a promising strategy to disrupt the proliferation of cancer cells, which often exhibit a heightened dependency on transcriptional regulation.

Mechanism of Action: How CDK7 Inhibition Impedes Transcription

Inhibition of CDK7 by a small molecule like this compound is expected to have profound and multifaceted effects on the transcription cycle. The primary mechanism involves the direct blockade of its kinase activity, leading to a cascade of downstream consequences.

-

Inhibition of Pol II CTD Phosphorylation: The most direct effect of CDK7 inhibition on transcription is the reduced phosphorylation of the Pol II CTD at Ser5 and Ser7. This impairment prevents the release of Pol II from the promoter, thereby stalling transcription initiation.[5]

-

Impaired Promoter-Proximal Pausing and Elongation: CDK7 activity is required for the establishment of promoter-proximal pausing, a key regulatory step in gene expression.[6] Furthermore, CDK7 indirectly promotes transcriptional elongation through its activation of CDK9 (a component of P-TEFb), which phosphorylates the Pol II CTD at serine 2 (Ser2) to facilitate productive elongation.[6] Inhibition of CDK7 therefore disrupts both the establishment of the pause and the subsequent release into active elongation.

-

Downregulation of Transcriptional Master Regulators: CDK7 has been identified as a master regulator of transcription-associated kinases, including CDK9, CDK12, and CDK13.[6] By inhibiting CDK7, the activity of these downstream kinases is also suppressed, leading to a broad impact on the expression of genes controlled by these factors.

Signaling Pathway of CDK7 in Transcription Initiation

Caption: Inhibition of CDK7 by this compound blocks the phosphorylation of RNA Polymerase II, preventing transcription initiation.

Quantitative Data: Biochemical and Cellular Activity of CDK7 Inhibitors

While specific biochemical data for this compound is not publicly available, the following tables summarize representative data for other potent and selective CDK7 inhibitors, which provide a benchmark for the expected activity profile.

Table 1: Biochemical Inhibition of CDK Kinases

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| SY-351 | CDK7/CCNH/MAT1 | 23 | Kinase Assay | [6] |

| CDK2/CCNE1 | 321 | Kinase Assay | [6] | |

| CDK9/CCNT1 | 226 | Kinase Assay | [6] | |

| CDK12/CCNK | 367 | Kinase Assay | [6] | |

| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | Adapta Eu Kinase Assay | [7] |

| CDK2 | 1300 | Z'LYTE Kinase Assay | [7] | |

| CDK9 | 3020 | Adapta Eu Kinase Assay | [7] | |

| CDK12 | >10,000 | In vitro Kinase Assay | [7] | |

| CDK13 | >10,000 | In vitro Kinase Assay | [7] |

Table 2: Cellular Activity of CDK7 Inhibitors

| Compound | Cell Line | Assay | Endpoint | IC50 / EC50 (nM) | Reference |

| SY-351 | HL-60 | Target Occupancy | CDK7 Engagement | 8.3 (EC50) | [6] |

| HL-60 | Target Occupancy | CDK12 Engagement | 36 (EC50) | [6] | |

| THZ1 | Jurkat | Proliferation | Cell Viability (72h) | ~50 | [8] |

| Cardiomyocytes | Hypertrophy | Phenotypic Assay | 5-10 | [8] |

Experimental Protocols

Detailed below are representative protocols for key experiments used to characterize the activity of CDK7 inhibitors.

In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is indicative of kinase activity.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK7 substrate peptide (e.g., a peptide derived from the Pol II CTD)

-

ATP

-

Kinase reaction buffer (e.g., HEPES, MgCl2, EGTA, Brij-35)

-

This compound or other test inhibitor

-

Adapta™ Eu-anti-ADP Antibody, Alexa Fluor® 647-labeled ADP Tracer, and TR-FRET Dilution Buffer (Thermo Fisher Scientific)

-

384-well assay plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 1%).

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor.

-

Kinase Addition: Add 2.5 µL of the CDK7 enzyme complex solution to each well.

-

Initiation of Reaction: Start the reaction by adding 5 µL of a solution containing the substrate peptide and ATP at 2x the final desired concentration.

-

Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Adapta™ detection reagents (Eu-labeled antibody and tracer in TR-FRET buffer with EDTA to stop the reaction).

-

Signal Reading: Incubate for 15 minutes at room temperature and read the plate on a TR-FRET compatible plate reader.

-

Data Analysis: Calculate the emission ratio and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Workflow for In Vitro Kinase Assay

Caption: A typical workflow for determining the IC50 of a CDK7 inhibitor using an in vitro kinase assay.

Cellular Western Blot for Pol II CTD Phosphorylation

This method assesses the ability of a CDK7 inhibitor to modulate its direct target in a cellular context.

Materials:

-

Human cancer cell line (e.g., Jurkat, HCT116)

-

Cell culture medium and supplements

-

This compound or other test inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Pol II (Ser5), anti-phospho-Pol II (Ser7), anti-total Pol II, and an antibody for a loading control (e.g., anti-Actin or anti-Tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a defined period (e.g., 4-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, boil, and separate the proteins on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using a digital imager.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated Pol II to total Pol II and the loading control.

Conclusion

This compound, as a potent inhibitor of CDK7, is poised to be a valuable tool for dissecting the roles of CDK7 in transcription and for potential therapeutic development. By inhibiting the kinase activity of CDK7, it is expected to block the initiation of transcription through the prevention of RNA Polymerase II CTD phosphorylation. This action, coupled with the downstream inhibition of other transcriptional CDKs, leads to a comprehensive shutdown of the transcriptional machinery that is often dysregulated in cancer. While specific experimental data for this compound is emerging, the extensive characterization of other selective CDK7 inhibitors provides a robust framework for understanding its biological effects and for designing future investigations. The methodologies and data presented in this guide offer a solid foundation for researchers and drug developers working to harness the therapeutic potential of CDK7 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imtm.cz [imtm.cz]

- 5. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting transcription in heart failure via CDK7/12/13 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7-IN-13: A Technical Overview of a Novel Pyrimidinyl-Derived CDK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcription initiation and elongation. Dysregulation of CDK7 activity is implicated in the uncontrolled proliferation and transcriptional addiction characteristic of many cancers. Cdk7-IN-13 is a novel, potent pyrimidinyl derivative developed as an inhibitor of CDK7, showing potential for the treatment of cancers with transcriptional dysregulation[1]. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its characterization.

While specific quantitative inhibitory data for this compound is currently limited to patent literature, this guide also presents representative data from other pyrimidinyl-derived CDK7 inhibitors to provide a technical context for this class of compounds.

Core Compound Information: this compound

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Chemical Class | Pyrimidinyl derivative | [1] |

| Target | Cyclin-dependent kinase 7 (CDK7) | [1] |

| CAS Number | 2765676-20-6 | MedChemExpress |

| Therapeutic Potential | Various cancers, especially those with transcriptional dysregulation | [1] |

Mechanism of Action: The Dual Impact of CDK7 Inhibition

Inhibition of CDK7 by compounds like this compound is expected to have a two-pronged antitumor effect by disrupting both the cell cycle and transcription.

-

Cell Cycle Arrest: By inhibiting the CAK complex, CDK7 inhibitors prevent the activating phosphorylation of cell cycle CDKs (CDK1, CDK2, CDK4/6). This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, thereby halting tumor cell proliferation[2][3].

-

Transcriptional Repression: As a component of TFIIH, CDK7 phosphorylates Serine 5 and 7 of the RNA Pol II CTD, which is essential for transcription initiation and promoter-proximal pausing. Inhibition of this activity leads to a global downregulation of transcription, to which cancer cells, often addicted to the high-level expression of certain oncogenes, are particularly sensitive[2][3].

Representative Biological Activity of Pyrimidinyl-Derived CDK7 Inhibitors

While specific IC50 values for this compound are not publicly available in peer-reviewed literature, the following table summarizes the reported activities of other pyrimidinyl-derived CDK7 inhibitors to provide a contextual understanding of the potency of this chemical class.

| Compound | CDK7 IC50 (nM) | Target Cell Line(s) | Reference |

| Compound 22 | 7.21 | MV4-11 | [2] |

| LGR6768 | (nanomolar range) | Leukemia cell lines | [3] |

| Compound 5f | 479 | - | [4] |

| YKL-5-124 | 53.5 | HAP1, Jurkat | [5] |

| SY-1365 | 23 | - | [6] |

Experimental Protocols

Detailed methodologies for the characterization of CDK7 inhibitors like this compound are crucial for reproducible research. The following are standard protocols for key in vitro assays.

CDK7 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to CDK7 activity.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK7 substrate (e.g., a peptide containing the RNA Pol II CTD sequence)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the CDK7 enzyme and substrate in Kinase Assay Buffer.

-

Initiate the reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for CDK7.

-

-

Incubation: Incubate the reaction plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., a line known to be sensitive to transcriptional inhibitors)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key CDK7 substrates following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Image Acquisition: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels.

Visualizations

Signaling Pathway

Caption: CDK7's dual role in cell cycle and transcription, and its inhibition by this compound.

Experimental Workflow: Kinase Assay

Caption: Workflow for determining CDK7 inhibitory activity using the ADP-Glo™ kinase assay.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Step-by-step workflow for assessing cell viability upon this compound treatment via MTT assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]

- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-CDK2 (Thr160) Antibody (#2561) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. Phospho-RNA pol II CTD (Ser2, Ser5) Polyclonal Antibody (PA5-105541) [thermofisher.com]

An In-depth Technical Guide to Covalent CDK7 Inhibitors in the Modulation of Transcriptional Dysregulation in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] Dysregulation of CDK7 activity is a hallmark of numerous cancers, leading to aberrant transcription of oncogenes and uncontrolled cell proliferation.[1][2] This guide provides a comprehensive technical overview of covalent CDK7 inhibitors, with a focus on their mechanism of action in correcting transcriptional dysregulation in cancer. While introducing novel compounds like Cdk7-IN-13, this document will draw upon the extensive research conducted on well-characterized inhibitors such as THZ1 and SY-351 to provide detailed quantitative data, experimental methodologies, and pathway visualizations.

Introduction to CDK7 and Its Role in Cancer

CDK7 is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK).[1][4] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[5][6]

Beyond its role in cell cycle control, CDK7 is a critical component of the general transcription factor TFIIH.[4][7] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), primarily at serine 5 (Ser5) and serine 7 (Ser7) residues.[8] This phosphorylation is essential for transcription initiation, promoter escape, and the recruitment of mRNA capping machinery.[8][9]

In many cancers, there is an increased reliance on transcriptional programs driven by oncogenic transcription factors. This phenomenon, often referred to as "transcriptional addiction," makes cancer cells particularly vulnerable to the inhibition of key transcriptional regulators like CDK7.[1] Elevated CDK7 expression has been observed in various tumor types and is often associated with poor prognosis.[10]

This compound: A Novel Covalent Inhibitor

This compound is a recently developed, potent pyrimidinyl-derivative inhibitor of CDK7.[11] It is highlighted in patent CN114249712A as a compound with potential for the treatment of cancers characterized by transcriptional dysregulation.[11] While specific biochemical and cellular data for this compound are not yet widely available in peer-reviewed literature, its emergence underscores the continued interest in developing novel covalent inhibitors targeting CDK7. Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action.

Mechanism of Action of Covalent CDK7 Inhibitors

Covalent CDK7 inhibitors typically contain a reactive group, such as an acrylamide moiety, that forms a covalent bond with a non-catalytic cysteine residue (Cys312) located near the ATP-binding pocket of CDK7.[12][13] This irreversible binding locks the kinase in an inactive conformation, leading to a sustained inhibition of its catalytic activity.

The primary mechanisms through which covalent CDK7 inhibitors disrupt transcriptional dysregulation in cancer include:

-

Inhibition of RNA Polymerase II CTD Phosphorylation: By inhibiting CDK7, these compounds prevent the phosphorylation of Ser5 and Ser7 on the Pol II CTD.[12][14] This leads to a failure in transcription initiation and promoter escape, particularly at genes with high levels of transcriptional activity, such as oncogenes.

-

Disruption of Super-Enhancer Function: Many oncogenes are driven by large regulatory elements called super-enhancers, which are densely occupied by transcription factors and co-activators. The formation and function of super-enhancers are highly dependent on CDK7 activity. Covalent CDK7 inhibitors have been shown to preferentially disrupt transcription at super-enhancer-driven genes.[1]

-

Induction of Cell Cycle Arrest and Apoptosis: Through inhibition of both transcriptional and cell cycle-regulating functions of CDK7, these inhibitors induce cell cycle arrest, typically at the G1/S transition, and trigger apoptosis in cancer cells.[1][13]

Quantitative Data for Representative Covalent CDK7 Inhibitors

To illustrate the potency and selectivity of this class of compounds, the following tables summarize key quantitative data for the well-characterized covalent CDK7 inhibitors THZ1 and SY-351.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Ki (nM) | k_inact/Ki (M⁻¹s⁻¹) | Reference(s) |

| THZ1 | CDK7 | 3.2 | 48 | 390 | [12] |

| CDK12 | 155 | - | - | [13] | |

| CDK13 | 63 | - | - | [13] | |

| SY-351 | CDK7 | 23 | 62.5 | - | |

| CDK2 | 321 | - | - | ||

| CDK9 | 226 | - | - | ||

| CDK12 | 367 | - | - |

Table 2: Cellular Activity

| Compound | Cell Line | EC50 (nM) (Target Engagement) | Effect on Pol II Phosphorylation | Reference(s) |

| THZ1 | Jurkat | ~50 | Inhibition of pSer5, pSer7, pSer2 | [12] |

| SY-351 | HL-60 | 8.3 (CDK7) | Inhibition of pSer5, pSer7 | |

| 36 (CDK12) |

Key Experimental Protocols

This section outlines the general methodologies used to characterize the activity of covalent CDK7 inhibitors.

In Vitro Kinase Assays

Objective: To determine the potency of the inhibitor against purified CDK7 and other kinases.

Protocol:

-

Recombinant CDK7/Cyclin H/MAT1 complex is incubated with varying concentrations of the inhibitor.

-

A peptide or protein substrate (e.g., a GST-tagged fragment of the Pol II CTD) and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

Substrate phosphorylation is quantified using methods such as scintillation counting, autoradiography, or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Target Engagement Assays

Objective: To confirm that the inhibitor binds to CDK7 within cells.

Protocol (Competitive Probe-Based):

-

Intact cells are treated with varying concentrations of the test inhibitor.

-

Cells are lysed, and the lysates are incubated with a biotinylated covalent probe that also targets Cys312 of CDK7.

-

The probe will only bind to CDK7 that has not been engaged by the test inhibitor.

-

Streptavidin-coated beads are used to pull down the probe-bound proteins.

-

The amount of CDK7 in the pulldown is quantified by Western blotting. A decrease in pulled-down CDK7 with increasing concentrations of the test inhibitor indicates target engagement.

Western Blotting for Phospho-Pol II

Objective: To assess the effect of the inhibitor on CDK7-mediated phosphorylation in cells.

Protocol:

-

Cancer cell lines are treated with the inhibitor at various concentrations and for different durations.

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for total Pol II and for phosphorylated forms of the Pol II CTD (pSer2, pSer5, pSer7).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

Band intensities are quantified to determine the relative levels of phosphorylation.

Signaling Pathways and Experimental Workflows

CDK7's Dual Role in Transcription and Cell Cycle

Caption: Dual regulatory roles of CDK7 in transcription and cell cycle, and their inhibition.

Covalent Inhibition of CDK7 and Downstream Effects

Caption: Mechanism of covalent CDK7 inhibition and its cellular outcomes.

Experimental Workflow for Characterizing a Covalent CDK7 Inhibitor

Caption: A typical workflow for the preclinical characterization of a covalent CDK7 inhibitor.

Conclusion and Future Directions

Covalent inhibition of CDK7 represents a promising therapeutic strategy for cancers that are dependent on dysregulated transcription. Compounds like this compound, along with more extensively studied molecules such as THZ1 and SY-351, have demonstrated the potential to potently and selectively disrupt the oncogenic transcriptional programs that drive tumor growth. The detailed understanding of their mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for their continued development.

Future research will likely focus on several key areas:

-

Improving Selectivity: While current inhibitors show good selectivity for CDK7, further optimization to minimize off-target effects, particularly against other transcriptional CDKs like CDK12 and CDK13, will be important.

-

Identifying Biomarkers: The identification of predictive biomarkers will be essential to select patient populations most likely to respond to CDK7 inhibition.

-

Combination Therapies: Exploring the synergistic potential of CDK7 inhibitors with other targeted therapies or immunotherapies holds promise for overcoming resistance and improving clinical outcomes.

As our understanding of the intricacies of transcriptional regulation in cancer deepens, the targeted inhibition of master regulators like CDK7 will undoubtedly remain a key focus of oncology drug discovery and development.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. CDK7 | Cancer Genetics Web [cancerindex.org]

- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7-IN-13: A Technical Guide to a Potent CDK-Activating Kinase (CAK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression, making it a compelling target for cancer therapy. As a core component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in cellular homeostasis. Its dysregulation is implicated in various malignancies, driving the development of potent and selective inhibitors. This technical guide provides an in-depth overview of Cdk7-IN-13, a pyrimidinyl derivative identified as a potent CDK7 inhibitor. While specific data on this compound is emerging, this document consolidates available information and provides context through data from other well-characterized CDK7 inhibitors. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support researchers in the field of oncology and drug discovery.

Introduction to CDK7: A Dual-Function Kinase

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK).[1] This complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[2][3]

Beyond its role in the cell cycle, CDK7 is a subunit of the general transcription factor TFIIH.[4] In this capacity, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.[5][6] This dual functionality places CDK7 at the crossroads of two fundamental cellular processes, both of which are often deregulated in cancer.[3] The heightened reliance of many cancer cells on transcriptional programs for their growth and survival makes them particularly vulnerable to CDK7 inhibition.[3]

This compound: A Novel CAK Inhibitor

This compound is a pyrimidinyl derivative compound identified as a potent inhibitor of CDK7.[7] It is being investigated for its potential in treating various cancers, particularly those with transcriptional dysregulation.[7] Information from its patent (CN114249712A) highlights its potential as a therapeutic agent.[7]

Mechanism of Action

This compound is designed to inhibit the kinase activity of CDK7. By doing so, it is expected to interfere with both transcription and cell cycle progression. The inhibition of CDK7's CAK activity would lead to a failure to activate cell cycle CDKs, resulting in cell cycle arrest. Simultaneously, inhibition of its transcriptional role would disrupt the expression of key oncogenes and survival factors, leading to apoptosis in cancer cells.

Quantitative Data for CDK7 Inhibitors

While specific IC50 and Ki values for this compound are not yet publicly available in peer-reviewed literature, the following table summarizes quantitative data for other well-characterized CDK7 inhibitors to provide a comparative context.

| Inhibitor | Target(s) | IC50 (CDK7) | Selectivity Notes | Reference(s) |

| THZ1 | Covalent inhibitor of CDK7, CDK12, CDK13 | ~3.7 nM (in vitro) | Also inhibits CDK12 and CDK13 | [8] |

| YKL-5-124 | Covalent inhibitor of CDK7 | 53.5 nM (in vitro) | Selective for CDK7 over CDK12/13 | [9] |

| SY-351 | Covalent inhibitor of CDK7 | 23 nM (in vitro) | Highly selective for CDK7 | [10] |

| LGR6768 | CDK7 inhibitor | - | Selective for CDK7 | [10] |

Key Signaling Pathways and Experimental Workflows

CDK7's Role in Transcription and Cell Cycle Control

CDK7's central role is depicted in the following signaling pathway diagram.

Experimental Workflow for Characterizing a CDK7 Inhibitor

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CDK7 inhibitor like this compound.

Detailed Experimental Protocols

In Vitro CDK7 Kinase Assay (Adapta™ Universal Kinase Assay)

This protocol is adapted from a generic Adapta™ assay for Cdk7/cyclin H/MNAT1 and can be used to determine the IC50 of an inhibitor like this compound.

Materials:

-

Cdk7/cyclin H/MNAT1 enzyme

-

Kinase Buffer A (5x): 250 mM HEPES, pH 7.5, 50 mM MgCl2, 5 mM EGTA

-

ATP

-

CDK7/9tide substrate

-

Adapta™ Eu-labeled anti-ADP antibody

-

ADP tracer

-

384-well low-volume plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare 1x Kinase Reaction Buffer: Dilute 5x Kinase Buffer A to 1x with deionized water.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the inhibitor to a 4x final concentration in 1x Kinase Reaction Buffer.

-

Kinase Reaction:

-

Add 2.5 µL of the 4x inhibitor solution to the wells of a 384-well plate.

-

Add 2.5 µL of 4x Cdk7/cyclin H/MNAT1 enzyme solution.

-

Initiate the reaction by adding 5 µL of a 2x solution of substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of a solution containing Adapta™ Eu-labeled anti-ADP antibody and ADP tracer.

-

Incubate for 15 minutes at room temperature.

-

-

Data Acquisition: Read the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (CCK-8 Assay)

This protocol can be used to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Target Engagement

This protocol is used to confirm that this compound engages its target in cells by assessing the phosphorylation status of CDK7 substrates.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-RNA Pol II CTD (Ser5), anti-phospho-CDK2 (Thr160), anti-total CDK7, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation of CDK7 substrates upon inhibitor treatment.

Conclusion and Future Directions

This compound represents a promising addition to the growing arsenal of CDK7 inhibitors. Its potent activity against this dual-function kinase holds therapeutic potential for a range of cancers. The methodologies and data presented in this guide provide a framework for researchers to further investigate this compound and other related compounds. Future studies should focus on elucidating the precise biochemical and cellular effects of this compound, its selectivity profile across the kinome, and its efficacy in preclinical cancer models. Such research will be crucial in advancing this class of inhibitors towards clinical application.

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 5. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting transcription in heart failure via CDK7/12/13 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7 Inhibition by Cdk7-IN-13: A Technical Guide to its Function in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Dual Roles of Cdk7 in Cancer

Cdk7 is a serine/threonine kinase that plays a pivotal dual role in two fundamental cellular processes: cell cycle control and gene transcription.[1][2]

-

Cell Cycle Regulation: As the catalytic subunit of the Cdk-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[1][3] These CDKs are essential for driving the cell through the various phases of the cell cycle. By activating these downstream kinases, Cdk7 acts as a master regulator of cell proliferation.[4]

-

Transcriptional Regulation: Cdk7 is also a component of the general transcription factor TFIIH.[5] In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[6] Many cancers exhibit a high degree of "transcriptional addiction," relying on the continuous expression of oncogenes and anti-apoptotic proteins for their survival and growth.

Given its central role in these processes, Cdk7 is frequently overexpressed in various cancers, including breast, gastric, and pancreatic cancer, often correlating with poor prognosis.[2][6] This dependency makes Cdk7 an attractive therapeutic target. Inhibition of Cdk7 offers a dual mechanism of anti-cancer activity: arresting the cell cycle and suppressing the transcription of key survival genes.

Mechanism of Action of Cdk7-IN-13

This compound, as a selective Cdk7 inhibitor, is designed to bind to the ATP-binding pocket of Cdk7, thereby preventing its kinase activity. This inhibition disrupts both the CAK and TFIIH functions of Cdk7, leading to a cascade of downstream effects that collectively inhibit cancer cell proliferation.

Impact on Cell Cycle Progression

By inhibiting the CAK complex, this compound prevents the activation of cell cycle CDKs. This leads to a halt in cell cycle progression, most prominently at the G1/S transition.[1] The lack of CDK2 activation prevents cells from entering the S phase, where DNA replication occurs. This cell cycle arrest is a primary mechanism by which Cdk7 inhibitors suppress tumor growth.

Impact on Transcription

Inhibition of Cdk7's activity within the TFIIH complex leads to a reduction in RNA Pol II CTD phosphorylation.[6] This impairs the transcription of a broad range of genes. Notably, cancer cells are particularly sensitive to the inhibition of transcription of super-enhancer-associated genes, which often include key oncogenes like MYC.[7] Furthermore, the expression of anti-apoptotic proteins, such as Mcl-1, is often suppressed, pushing the cancer cells towards programmed cell death (apoptosis).

dot

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cdk7-IN-13 Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (Cdk7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. It is a component of the transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, and it also acts as a Cdk-activating kinase (CAK), phosphorylating and activating other Cdks such as Cdk1, Cdk2, Cdk4, and Cdk6. Due to its central role in these processes, Cdk7 has emerged as a promising therapeutic target in oncology. Cdk7-IN-13 is a potent and selective pyrimidinyl derivative inhibitor of Cdk7 with the potential for investigation in various cancers, particularly those with transcriptional dysregulation.[1][2]

These application notes provide a detailed protocol for assessing the cellular activity of this compound, focusing on cell viability assays. Additionally, it includes a summary of the Cdk7 signaling pathway and a workflow for the experimental procedure.

Data Presentation

The following table summarizes the inhibitory activity of representative Cdk7 inhibitors in various cancer cell lines. While specific IC50 values for this compound are not yet widely published, this data for structurally or functionally similar compounds provides a valuable reference for designing experiments and selecting appropriate concentration ranges for this compound.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| THZ1 | HeLa | Cervical Cancer | < 150 | [2] |

| THZ1 | SiHa | Cervical Cancer | < 150 | [2] |

| THZ1 | C-33 A | Cervical Cancer | < 150 | [2] |

| YKL-5-124 | HAP1 | Near-haploid human cell line | 53.5 | [3] |

| LDC4297 | Panc89 | Pancreatic Ductal Adenocarcinoma | ~50 | [4] |

| LDC4297 | PT45 | Pancreatic Ductal Adenocarcinoma | ~50 | [4] |

| LDC4297 | BxPc3 | Pancreatic Ductal Adenocarcinoma | ~50 | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Cdk7 signaling pathway and the general workflow for a cellular assay to evaluate the effect of this compound on cell viability.

Caption: Cdk7 Signaling Pathway and Point of Inhibition.

Caption: Experimental workflow for this compound cellular viability assay.

Experimental Protocols

This section provides a detailed methodology for a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line. The protocol is based on established methods for similar Cdk7 inhibitors and can be adapted for various adherent or suspension cell lines.

Materials and Reagents

-

Cell Line: A cancer cell line of interest (e.g., HeLa, MCF-7, HCT116).

-

This compound: (MedChemExpress, Cat. No.: HY-147597 or equivalent).

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: For detaching adherent cells.

-

Dimethyl Sulfoxide (DMSO): ACS grade or higher.

-

Cell Viability Reagent:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Alternatively, a commercial luminescent assay kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

-

96-well clear flat-bottom cell culture plates.

-

Multichannel pipettes and sterile tips.

-

Humidified incubator: 37°C, 5% CO2.

-

Microplate reader: Capable of measuring absorbance at 570 nm for MTT assay or luminescence for CellTiter-Glo.

Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the compound in DMSO.

-

Gently vortex or sonicate to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Cell Culture and Seeding

-

Culture the chosen cell line in their recommended medium in a humidified incubator.

-

Ensure cells are in the logarithmic growth phase and have a viability of >95%.

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect the cells by centrifugation.

-

Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 3,000 - 10,000 cells/well in 100 µL of medium) in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

-

Incubate the plate for 24 hours to allow adherent cells to attach.

Compound Treatment

-

On the day of treatment, prepare a series of dilutions of this compound from the stock solution in the cell culture medium. A common approach is to perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 1 nM to 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. For suspension cells, add the concentrated compound solution in a small volume to each well.

-

Incubate the plate for 72 hours in a humidified incubator. The incubation time can be optimized based on the cell line's doubling time and the compound's mechanism of action.

Cell Viability Assay

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

After the 72-hour incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

Data Analysis

-

Subtract the background absorbance/luminescence (from wells with medium only) from all experimental wells.

-

Normalize the data to the vehicle control (DMSO), which represents 100% cell viability.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for conducting cellular assays with the Cdk7 inhibitor, this compound. The provided protocols for cell viability assessment, along with the illustrative diagrams of the Cdk7 signaling pathway and experimental workflow, offer a solid foundation for researchers to investigate the cellular effects of this compound. Given that this compound is a relatively new molecule, optimization of parameters such as cell seeding density, compound concentration range, and incubation time for specific cell lines is recommended to ensure robust and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Notes and Protocols for Cdk7-IN-13 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] Cdk7-IN-13 is a potent, pyrimidinyl derivative inhibitor of CDK7 with potential for the treatment of various cancers, particularly those with transcriptional dysregulation. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo xenograft models, a crucial step in the preclinical evaluation of this compound. While specific in vivo data for this compound is limited in publicly available literature, the following protocols and data are based on established methodologies for similar CDK7 inhibitors and general xenograft model development.

Mechanism of Action of CDK7 Inhibition

CDK7 is a core component of two crucial cellular complexes:

-

CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][4][5][6] Inhibition of this function leads to cell cycle arrest, primarily at the G1/S and G2/M phases.[7][8]

-

Transcription Factor II H (TFIIH): As part of this general transcription factor, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation and elongation.[1][4][5] By inhibiting CDK7, the transcription of many genes, including key oncogenes, is suppressed.

Data Presentation: Efficacy of CDK7 Inhibitors in Xenograft Models